6-Bromonicotinaldehyde

Overview

Description

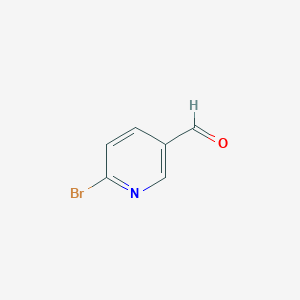

6-Bromonicotinaldehyde is an aromatic aldehyde with the molecular formula C₆H₄BrNO. It features a bromine atom attached to the pyridine ring at the 6th position and an aldehyde group at the 3rd position. This compound is significant in organic synthesis due to its unique structure, which allows it to serve as a versatile building block for various chemical reactions and the synthesis of complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromonicotinaldehyde can be synthesized through several methods. One common approach involves the halogenation of nicotinaldehyde. The process typically includes the bromination of nicotinaldehyde using bromine or a bromine source in the presence of a catalyst. The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure selective bromination at the 6th position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

Aldol Condensation: The aldehyde group in this compound can undergo aldol condensation with other carbonyl compounds, forming more complex molecules.

Nucleophilic Addition: The carbonyl group can react with nucleophiles such as amines or alcohols to form imines or acetals, respectively.

Halogen Exchange: The bromine atom may be susceptible to substitution by other halogens under specific reaction conditions.

Common Reagents and Conditions:

Aldol Condensation: Typically involves bases like sodium hydroxide or potassium hydroxide.

Nucleophilic Addition: Common nucleophiles include primary amines and alcohols, often under acidic or basic conditions.

Halogen Exchange: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Major Products:

Aldol Condensation: β-Hydroxy aldehydes or ketones.

Nucleophilic Addition: Imines or acetals.

Halogen Exchange: Compounds with different halogen substituents.

Scientific Research Applications

Chemical Properties and Structure

6-Bromonicotinaldehyde features a bromine atom attached to the sixth position of a nicotinic aldehyde structure. Its molecular weight is approximately 186.008 g/mol. The compound is characterized by an aromatic ring and an aldehyde functional group, which contribute to its reactivity and potential applications in various fields.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of various biologically active compounds. Its derivatives have shown potential as:

- Anti-cancer agents : Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Anti-inflammatory compounds : The compound has been explored for its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

- Enzyme inhibitors : Certain derivatives have demonstrated activity against specific enzymes, which could lead to the development of novel therapeutic agents.

Organic Synthesis

Due to its unique structure, this compound is utilized as a precursor in the synthesis of various heterocyclic compounds, including:

- Pyridines

- Pyrimidines

- Quinolines

These heterocycles are prevalent in numerous pharmaceuticals and agrochemicals, highlighting the compound's importance in organic synthesis .

Agrochemicals

The compound has been investigated for its potential use in agricultural applications. Its derivatives may possess pesticidal properties, contributing to the development of new agrochemical agents.

Case Studies and Research Findings

Several studies have highlighted the applications and biological activities of this compound:

- A study demonstrated that derivatives of this compound exhibited significant anti-cancer activity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

- Research on enzyme inhibitors derived from this compound showed promising results in inhibiting key enzymes involved in disease processes, indicating potential applications in drug development .

- A comparative analysis of structurally similar compounds revealed that this compound's unique positioning of functional groups contributes to its distinct chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of 6-Bromonicotinaldehyde largely depends on its application:

In Organic Synthesis: It acts as a building block, facilitating the formation of complex molecules through various chemical reactions.

In Medicinal Chemistry: The presence of the bromine atom can modulate the biological activity of synthesized derivatives, potentially interacting with specific molecular targets and pathways.

Comparison with Similar Compounds

- 2-Bromo-5-formylpyridine

- 6-Bromo-3-pyridinecarboxaldehyde

- 6-Bromopyridine-3-carbaldehyde

Comparison: 6-Bromonicotinaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in organic synthesis .

Biological Activity

6-Bromonicotinaldehyde (CAS No. 149806-06-4) is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a bromine atom at the sixth position of a nicotinic aldehyde framework, imparts distinctive biological activities and makes it a valuable building block for various pharmacologically active compounds.

- Molecular Formula : C₆H₄BrNO

- Molecular Weight : 186.01 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Melting Point : 98-102 °C

- Boiling Point : 251.1 ± 20.0 °C at 760 mmHg

The presence of the bromine atom in the structure enhances the reactivity of this compound, enabling the synthesis of derivatives that exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .

Anticancer Properties

Research has demonstrated that derivatives of this compound possess anticancer properties. For instance, its derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines. A study highlighted the synthesis of fusaric acid from this compound, which showed significant antifungal activity against multiple plant pathogens and potential as an agricultural fungicide .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes relevant to disease mechanisms. It has shown activity as a CYP1A2 inhibitor, which is important in drug metabolism and detoxification processes in humans . This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting its relevance in drug design.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies indicate that certain derivatives exhibit selective activity against various pathogens, making them candidates for further development as therapeutic agents .

Synthesis and Derivatives

This compound is utilized as a precursor in the synthesis of various heterocyclic compounds, including pyridines and quinolines, which are prevalent in many biologically active molecules. The following table summarizes some derivatives and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Nicotinaldehyde | No halogen substituent | Primarily used in agriculture as a pesticide |

| 4-Amino-6-bromonicotinaldehyde | Contains an amino group | Potentially more active against certain pathogens |

| 2-Amino-6-bromonicotinaldehyde | Amino group at different position | May exhibit different biological activities |

| 2-Bromopyridine-5-carbaldehyde | Bromine at a different position | Used in organic synthesis and material science |

The structural diversity among these compounds allows for tailored biological activities based on specific modifications to the core structure of this compound.

Case Studies

Several studies have focused on the biological activities of compounds derived from this compound:

- Antifungal Activity Study : A total synthesis of fusaric acid was achieved using this compound, demonstrating its utility in creating compounds with notable antifungal properties against plant pathogens .

- Cancer Cell Line Evaluation : Derivatives were tested against MDA-MB-453 cells (a model for luminal androgen receptor subtype breast cancer), revealing selective antiproliferative effects compared to other cell lines .

- Enzyme Interaction Studies : The interaction studies involving enzyme inhibition highlighted the compound's potential to modulate metabolic pathways critical for drug efficacy and safety .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 6-Bromonicotinaldehyde in academic research?

- Methodological Answer : The synthesis of this compound can be achieved via Suzuki-Miyaura cross-coupling reactions or Mitsunobu-mediated functionalization. For example, bromide intermediates (e.g., 6-bromo-2-hydroxypyridine) can undergo Mitsunobu reactions with ethyl 4-hydroxycyclohexanecarboxylate to generate precursors, followed by oxidation to yield the aldehyde group . Key steps include:

- Use of Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling.

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Characterization by / NMR to confirm regioselectivity and aldehyde formation .

Q. How can this compound be characterized using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : NMR should show a singlet at ~10 ppm for the aldehyde proton and distinct aromatic signals for the bromopyridine moiety. NMR should confirm the aldehyde carbon at ~190 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 186.01 for C₆H₄BrNO) .

- Infrared (IR) Spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the aldehyde C=O stretch. Cross-validate with NIST Chemistry WebBook or PubChem data .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C to prevent degradation.

- Follow institutional guidelines for halogenated compound disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT simulations) or literature values from authoritative databases (e.g., NIST) .

- Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities that may distort spectral signals .

- Isotopic Labeling : For ambiguous peaks, synthesize deuterated analogs to isolate specific proton environments .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with transition metal catalysts (e.g., Pd) to optimize reaction conditions .

- Kinetic Studies : Use Arrhenius plots to model temperature-dependent reaction rates and identify rate-limiting steps .

Q. How to design stability studies for this compound under varying conditions?

- Methodological Answer :

- Experimental Variables : Expose the compound to light, heat (40–80°C), and humidity (RH 60–90%) for 1–4 weeks.

- Analytical Monitoring : Track degradation via HPLC-MS and quantify byproducts (e.g., brominated byproducts via ICP-OES).

- Statistical Analysis : Use ANOVA to assess significance of degradation pathways and derive shelf-life models .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Mechanistic Probes : Conduct competitive reactions with para/meta-directing groups to isolate steric vs. electronic effects.

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm bond angles and substituent orientations .

- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify biases or methodological inconsistencies .

Properties

IUPAC Name |

6-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUKGNBRJFTFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472119 | |

| Record name | 6-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149806-06-4 | |

| Record name | 6-Bromo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-formylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.